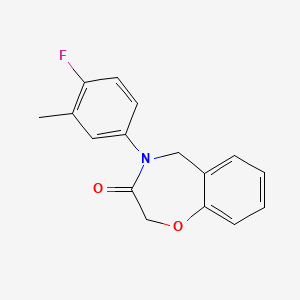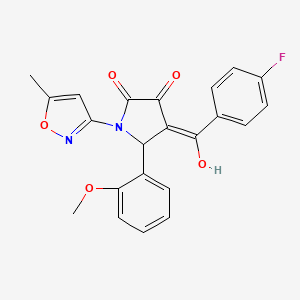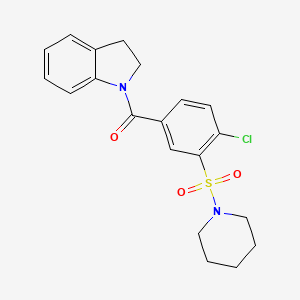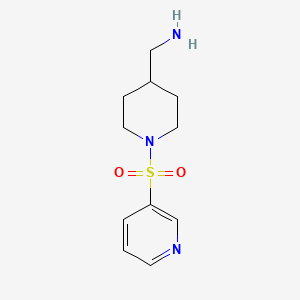
3-(Methoxymethyl)-3-phenylazetidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. It also includes studying the compound’s stability under various conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
3-(Methoxymethyl)-3-phenylazetidine hydrochloride is a derivative within the azetidine family, which has interesting applications in synthetic chemistry. The study by Dejaegher et al. (2002) demonstrates an easy synthesis of 2-aryl-3,3-dichloroazetidines, a class of azaheterocycles, through the reduction of corresponding 4-aryl-3,3-dichloro-2-azetidinones. This process involves a ketene-imine [2 + 2] cycloaddition, showcasing the reactivity of azetidines in creating structurally diverse compounds (Dejaegher, Mangelinckx, & De Kimpe, 2002).
Antimicrobial Properties
Halve et al. (2007) explored the synthesis of azetidin-2-ones, including derivatives similar to this compound, assessing their potential as antimicrobial agents. The study found that certain molecules exhibited potent activity against microbes such as Bacillus anthracis, Staphylococcus aureus, and Candida albicans, indicating the potential of azetidine derivatives in developing new antimicrobial therapies (Halve, Bhadauria, & Dubey, 2007).
Antitumor Activity
Greene et al. (2016) investigated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, revealing potent antiproliferative compounds. These compounds, similar in structure to this compound, displayed significant activity against MCF-7 breast cancer cells by inhibiting tubulin polymerization, indicating their potential as tubulin-targeting antitumor agents (Greene et al., 2016).
Analytical Profiles in Biological Matrices
De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, including compounds similar to this compound, and developed a method for their determination in biological matrices like blood, urine, and vitreous humor. This study highlights the importance of analytical methods in understanding the distribution and potential effects of azetidine derivatives in biological systems (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(methoxymethyl)-3-phenylazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-9-11(7-12-8-11)10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZKROAKBIXVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CNC1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909337-16-1 |
Source


|
| Record name | 3-(methoxymethyl)-3-phenylazetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2983499.png)
![1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2983502.png)
![1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2983506.png)
![N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2983507.png)
![5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B2983509.png)

![5-{[(4-tert-butylphenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2983513.png)


